6-Fluoro-3-iodo-8-methoxyquinolin-4-ol
Overview
Description
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly enhance its biological activity and chemical properties.
Preparation Methods
The synthesis of 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include organometallic compounds, halogenating agents, and reducing agents.
Cross-coupling: The iodine atom in the compound makes it a suitable candidate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, leading to the formation of various biaryl derivatives.
Scientific Research Applications
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activity.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials, such as liquid crystals and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways.
Comparison with Similar Compounds
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol can be compared with other fluorinated quinoline derivatives, such as:
6-Fluoro-3-iodo-2-methylquinolin-4-ol: Similar in structure but with a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
6,8-Difluoro-3-iodoquinolin-4-ol: Contains an additional fluorine atom, which can further enhance its electronic properties and biological activity.
6-Fluoro-3-iodoquinolin-4-ol: Lacks the methoxy group, making it less polar and potentially altering its solubility and interaction with biological targets.
The unique combination of fluorine, iodine, and methoxy groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-3-iodo-8-methoxy-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FINO2/c1-15-8-3-5(11)2-6-9(8)13-4-7(12)10(6)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQPOPJIMRHXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC=C(C2=O)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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